molecular formula C6H3ClFNO4S B8057014 GSTP1-1 inhibitor 1

GSTP1-1 inhibitor 1

Numéro de catalogue: B8057014
Poids moléculaire: 239.61 g/mol
Clé InChI: TYNYYQQHOOZVCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSTP1-1 inhibitor 1 is an organic compound with the molecular formula C6H3ClFNO4S. It is a derivative of benzene, featuring both chloro and nitro substituents along with a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of GSTP1-1 inhibitor 1 typically involves the nitration of 2-chlorobenzenesulfonyl fluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically quenched and neutralized before the product is isolated and purified through crystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

GSTP1-1 inhibitor 1 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloro substituent, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major product is 2-chloro-5-amino-benzolsulfonylfluorid.

    Oxidation: The major product is 2-chloro-5-nitro-benzolsulfonic acid.

Applications De Recherche Scientifique

GSTP1-1 inhibitor 1 has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of GSTP1-1 inhibitor 1 involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug development processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-Chloro-5-nitrobenzenesulfonamide
  • 2-Chloro-5-nitrobenzenesulfonic acid
  • 2-Chloro-5-nitrobenzenesulfonyl chloride

Comparison

GSTP1-1 inhibitor 1 is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful in applications requiring covalent modification of biomolecules. In contrast, similar compounds like 2-Chloro-5-nitrobenzenesulfonamide and 2-Chloro-5-nitrobenzenesulfonic acid have different reactivity profiles and are used in different contexts.

Activité Biologique

Glutathione S-transferase P1-1 (GSTP1-1) plays a pivotal role in cellular detoxification and is implicated in the development of drug resistance in various cancers. Inhibitors of GSTP1-1 are being explored as potential therapeutic agents to enhance the efficacy of chemotherapeutic drugs. This article focuses on the biological activity of GSTP1-1 inhibitor 1, detailing its mechanisms, efficacy, and implications in cancer treatment.

GSTP1-1 functions primarily by catalyzing the conjugation of glutathione (GSH) to a variety of substrates, thus detoxifying harmful compounds. It also interacts with key signaling pathways that regulate apoptosis and cell proliferation. The inhibition of GSTP1-1 can disrupt these processes, leading to increased sensitivity to chemotherapeutic agents.

Key Mechanisms:

  • Inhibition of JNK Pathway : GSTP1-1 inhibits the c-Jun N-terminal kinase (JNK) pathway through direct protein-protein interactions, preventing apoptosis in tumor cells. This mechanism is crucial for understanding how GSTP1-1 contributes to drug resistance .
  • Drug Sequestration : GSTP1-1 sequesters drugs like arsenic-based compounds, reducing their efficacy. The enzyme binds these drugs at its active site and dimer interface, facilitating detoxification .

Efficacy of this compound

Recent studies have demonstrated that GSTP1-1 inhibitors can significantly enhance the cytotoxic effects of anticancer drugs. For example, the nitrobenzoxadiazole derivative NBDHEX has been shown to effectively inhibit GSTP1-1, leading to increased apoptosis in cancer cell lines such as MCF7 .

Comparative Efficacy Table

Inhibitor IC50 (μM) Mechanism Effect on Cancer Cells
Gossypol40Uncompetitive inhibitionHigh cytotoxicity
Catechin200Mixed non-competitive inhibitionModerate cytotoxicity
NBDHEX0.5Mechanism-based inhibitionSignificant increase in apoptosis

Case Study 1: Resistance Mechanism in MCF7 Cells

A study investigating the role of GSTP1-1 in MCF7 breast cancer cells revealed that forced expression of GSTP1-1 led to low-level resistance (approximately 1.4–1.7-fold) against cisplatin-induced cytotoxicity. The study highlighted that while GSTP1-1 could catalyze the formation of cisplatin-glutathione conjugates, this mechanism alone was insufficient to explain the observed drug resistance, suggesting additional pathways at play .

Case Study 2: Arsenic Drug Detoxification

Another study focused on the interaction between GSTP1-1 and phenylarsine oxide (PAO), an arsenic-based drug. It was found that GSTP1-1 could rapidly form a GSH conjugate with PAO, which acted as a potent inhibitor (K_i ~ 90 nM). This interaction illustrates how GSTP1-1 can modulate drug efficacy through sequestration and detoxification processes .

Research Findings

Recent research has identified various inhibitors targeting GSTP1-1 with promising results:

  • NBDHEX : Exhibited potent inhibitory effects on GSTP1-1 and enhanced sensitivity to chemotherapeutics.
  • Gossypol : Demonstrated significant inhibition with a Ki value of 63.3 ± 17.5 μM, indicating its potential as an adjuvant therapy alongside traditional chemotherapy .

Propriétés

IUPAC Name

2-chloro-5-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNYYQQHOOZVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2--Chloro-5-nitro benzene sulphonylchloride (40 parts) was stirred in p-dioxane (48 parts) at room temperature. Potassium fluoride (10 parts) dissolved in water (35 parts) was added, and the mixture heated to 70° C. Stirred at 70° C. for 4 hours then cooled to room temperature and poured onto ice/water. Allowed to stand for 2 days then filtered off the precipitate and dried in air to yield the product 2-chloro-5-nitro benzene sulphonylfluoride (36 parts).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.